molecular formula C13H12N4 B14924091 2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine

2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine

Cat. No.: B14924091
M. Wt: 224.26 g/mol
InChI Key: QNBVCFARGKDHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a benzodiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation of 2-methyl-1H-1,3-benzodiazole with 3-aminopyridine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and development.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-(2-methylbenzimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C13H12N4/c1-9-16-11-6-2-3-7-12(11)17(9)13-10(14)5-4-8-15-13/h2-8H,14H2,1H3

InChI Key

QNBVCFARGKDHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=C(C=CC=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.